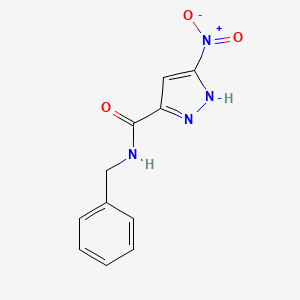![molecular formula C17H12F4N6O B10942966 5,7-bis(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942966.png)
5,7-bis(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of difluoromethyl groups enhances the biological activity, metabolic stability, and binding affinity to receptors .
Preparation Methods
The synthesis of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction conditions vary depending on the desired regioselectivity:
In acetic acid: Predominantly forms 7-difluoromethylpyrazolo[1,5-a]pyrimidines.
In trifluoroacetic acid: Predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.
Chemical Reactions Analysis
5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antibacterial, cytotoxic, antifungal, and antitumor activities.
Mechanism of Action
The mechanism of action of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in bacterial and cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents:
Zaleplon: An anxiolytic and sedative drug containing the pyrazolo[1,5-a]pyrimidine ring.
Indiplon: Another sedative drug with a similar structure.
Ocinaplon: A drug used for its anxiolytic properties.
The uniqueness of 5,7-BIS(DIFLUOROMETHYL)-N~2~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in the presence of two difluoromethyl groups, which significantly enhance its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C17H12F4N6O |
|---|---|
Molecular Weight |
392.31 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-(1-methylbenzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H12F4N6O/c1-26-11-5-3-2-4-8(11)23-17(26)24-16(28)10-7-13-22-9(14(18)19)6-12(15(20)21)27(13)25-10/h2-7,14-15H,1H3,(H,23,24,28) |
InChI Key |
RATDRSLDKHPZRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942887.png)
![5-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10942890.png)
![[2-(1-ethyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10942902.png)
![N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942907.png)
![7-(4-fluorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942922.png)
![2-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10942925.png)
![(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10942934.png)
![1-methyl-4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10942935.png)
![Methyl 3-chloro-6-[(2-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10942938.png)

![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10942942.png)
![2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10942947.png)
![3-hydroxy-2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10942948.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10942952.png)
